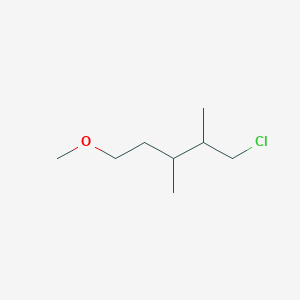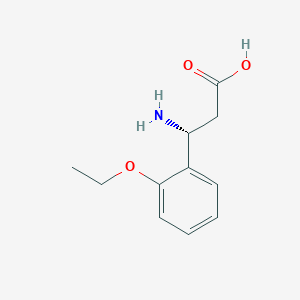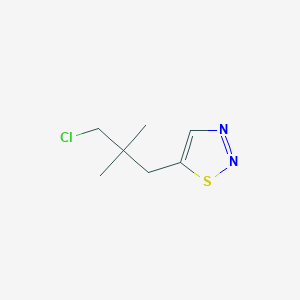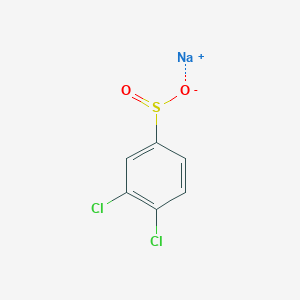
3,4-Dichlorobenzenesulfinic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3Cl2NaO2S. It is a derivative of benzenesulfinic acid where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorobenzenesulfinic acid sodium salt typically involves the sulfonation of 3,4-dichlorobenzene followed by neutralization with a sodium base. The general steps are as follows:
Sulfonation: 3,4-Dichlorobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Reduction: The resulting 3,4-dichlorobenzenesulfonic acid is then reduced to 3,4-dichlorobenzenesulfinic acid using a reducing agent such as sodium sulfite.
Neutralization: The sulfinic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Sulfonation: Using continuous reactors to sulfonate 3,4-dichlorobenzene.
Efficient Reduction: Employing large-scale reduction techniques to convert the sulfonic acid to sulfinic acid.
Automated Neutralization: Utilizing automated systems to neutralize the sulfinic acid with sodium hydroxide, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichlorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dichlorobenzenesulfonic acid.
Reduction: It can be reduced further to form 3,4-dichlorobenzene.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation: 3,4-Dichlorobenzenesulfonic acid.
Reduction: 3,4-Dichlorobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Dichlorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfinic acids.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3,4-Dichlorobenzenesulfinic acid sodium salt exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in oxidation reactions, it targets oxidizing agents, while in substitution reactions, it interacts with nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Similar in structure but with bromine and nitroso groups.
Benzenesulfonic acid: Lacks chlorine substitutions and has different reactivity.
4-Chlorobenzenesulfonic acid sodium salt: Contains only one chlorine substitution.
Uniqueness
3,4-Dichlorobenzenesulfinic acid sodium salt is unique due to the presence of two chlorine atoms, which influence its reactivity and properties. This makes it particularly useful in specific chemical reactions where such substitutions are advantageous.
Propriétés
Formule moléculaire |
C6H3Cl2NaO2S |
|---|---|
Poids moléculaire |
233.05 g/mol |
Nom IUPAC |
sodium;3,4-dichlorobenzenesulfinate |
InChI |
InChI=1S/C6H4Cl2O2S.Na/c7-5-2-1-4(11(9)10)3-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1 |
Clé InChI |
OBLCRKODGWSHGB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1S(=O)[O-])Cl)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


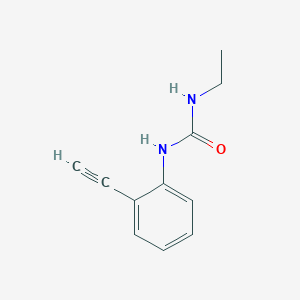
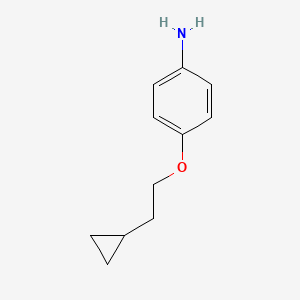
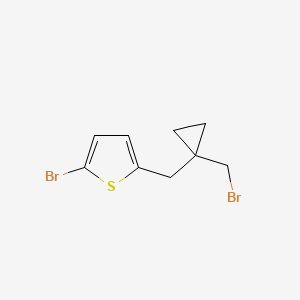


![1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B13178361.png)
